Cas no 96-17-3 (2-Methylbutyraldehyde)

2-Methylbutyraldehyde structure
2-Methylbutyraldehyde structure
Product Name:2-Methylbutyraldehyde
Numero CAS:96-17-3
MF:C5H10O
MW:86.1323018074036
MDL:MFCD00006984
CID:34840
PubChem ID:7284
Update Time:2025-05-28

2-Methylbutyraldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Methylbutyraldehyde
    • 2-Methylbutanal
    • 2-Methylbutyraldehyd
    • Methyl ethyl acetaldehyde
    • Butanal, 2-methyl-
    • 2-Formylbutane
    • 2-Methylbutyric aldehyde
    • Methylethylacetaldehyde
    • 2-Methyl-1-butanal
    • 2-Ethylpropanal
    • Butyraldehyde, 2-methyl-
    • Acetaldehyde, ethylmethyl-
    • alpha-Methylbutanal
    • 2-methyl butyraldehyde
    • alpha-Methylbutyraldehyde
    • alpha-2-Methyl-n-butanal
    • alpha-Methylbutyric aldehyde
    • FEMA No. 2691
    • 2-Methylbutyraldehyde (natural)
    • .alpha.-Methylbutanal
    • (+/-)-2-Methylbutanal
    • .alpha.
    • 2-Methylbutanal (ACI)
    • Butyraldehyde, 2-methyl- (6CI, 8CI)
    • Butyraldehyde, α-methyl- (3CI)
    • (RS)-2-Methylbutanal
    • (±)-2-Methylbutanal
    • (±)-2-Methylbutyraldehyde
    • NSC 77077
    • α-Methyl-n-butanal
    • α-Methylbutanal
    • α-Methylbutyraldehyde
    • α-Methylbutyric aldehyde
    • MDL: MFCD00006984
    • Inchi: 1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3
    • Chiave InChI: BYGQBDHUGHBGMD-UHFFFAOYSA-N
    • Sorrisi: O=CC(CC)C
    • BRN: 1633540

Proprietà calcolate

  • Massa esatta: 86.073
  • Massa monoisotopica: 86.073
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 2
  • Complessità: 41.2
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 1.1

Proprietà sperimentali

  • Colore/forma: Liquido da incolore a giallastro.
  • Densità: 0.806 g/mL at 20 °C
    0.804 g/mL at 25 °C(lit.)
  • Punto di fusione: -67.38°C (estimate)
  • Punto di ebollizione: 90-92 °C(lit.)
  • Punto di infiammabilità: Fahrenheit: 39,2 ° f
    Celsius: 4 ° c
  • Indice di rifrazione: n20/D 1.3919(lit.)
  • Coefficiente di ripartizione dell'acqua: Soluble in water, ether, and alcohol.
  • PSA: 17.07000
  • LogP: 1.23140
  • Sensibilità: Air Sensitive
  • FEMA: 2691
  • Solubilità: Leggermente solubile in acqua, solubile in etanolo, etere, acetone e glicole propilenico.

2-Methylbutyraldehyde Informazioni sulla sicurezza

2-Methylbutyraldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M0166-500ML
2-Methylbutyraldehyde
96-17-3 >95.0%(GC)
500ml
¥1370.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158687-500ml
2-Methylbutyraldehyde
96-17-3 >95.0%(GC)
500ml
¥641.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158687-5ml
2-Methylbutyraldehyde
96-17-3 >95.0%(GC)
5ml
¥51.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158687-25ml
2-Methylbutyraldehyde
96-17-3 >95.0%(GC)
25ml
¥67.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158687-100ml
2-Methylbutyraldehyde
96-17-3 >95.0%(GC)
100ml
¥204.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158687-250ml
2-Methylbutyraldehyde
96-17-3 >95.0%(GC)
250ml
¥401.90 2023-09-02
TRC
M294285-1g
2-Methylbutyraldehyde
96-17-3
1g
$ 138.00 2023-09-07
TRC
M294285-10g
2-Methylbutyraldehyde
96-17-3
10g
$ 184.00 2023-09-07
TRC
M294285-100g
2-Methylbutyraldehyde
96-17-3
100g
$ 305.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M823391-2.5kg
2-Methylbutyraldehyde
96-17-3 98%
2.5kg
3,020.00 2021-05-17

2-Methylbutyraldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Hexamethylphosphoramide ,  Lithium iodide Solvents: Dimethyl sulfide
Riferimento
New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfide
Bertz, Steven H.; Dabbagh, Gary, Tetrahedron, 1989, 45(2), 425-34

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen
Riferimento
Interconversion of pure individual isomers of hydroperoxides of unsaturated fatty acid methyl esters
Chan, H. W. S.; Levett, G., Actes Congr. Mond. - Soc. Int. Etude Corps Gras, 1976, , 13-18

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Oxygen ,  Palladium, bis[bis(1,1-dimethylethyl)phosphine]bis[μ-[bis(1,1-dimethylethyl)phos… Solvents: Tetrahydrofuran
Riferimento
Mild reduction of α,β-unsaturated ketones and aldehydes with an oxygen-activated palladium catalyst
Sommovigo, Milena; Alper, Howard, Tetrahedron Letters, 1993, 34(1), 59-62

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
Distribution of labeled plant growth regulators within cells
Zwar, J. A.; Brown, Robert, Nature (London, 1968, 220(5166), 500-1

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ;  30 min, 1 atm, 303 K; 24 h, 1 atm, 303 K
Riferimento
Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular Oxygen
Ghosh, Subhash Chandra; Vadakkekara, Raji; Biswas, Abulkalam; Sahoo, Tapan; Pal, Provas; et al, Chemistry - An Asian Journal, 2016, 11(21), 3084-3089

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Silica ,  Oxygen Catalysts: Bismuthate(3-), hexachloro-, (OC-6-11)-, hydrogen, compd. with piperazine hydroc… Solvents: Ethyl acetate ;  2 - 4 h, 20 °C
Riferimento
Application of (C4H12N2)2[BiCl6]Cl·H2O/SiO2 in the synthesis of hydratropic aldehyde and its analogs
Nie, Shipeng; Shen, Wei; Gao, Yuhua; Tang, Yan; Zhang, Xiang; et al, Youji Huaxue, 2015, 35(11), 2393-2398

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  2-Chloro-4,6-dimethoxy-1,3,5-triazine Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
1.3 Solvents: Ethyl acetate
Riferimento
A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C
Falorni, Massimo; Giacomelli, Giampaolo; Porcheddu, Andrea; Taddei, Maurizio, Journal of Organic Chemistry, 1999, 64(24), 8962-8964

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane
Riferimento
Approaches to Carbons 6-14 of Ebelactone A, Using Silicon
Ware, Anne Carole, 1988, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Water ,  Dichlorohydrobis(tricyclohexylphosphine)rhodium Solvents: Xylene
Riferimento
Chemospecific, biphasic reduction of α,β-unsaturated aldehydes and ketones catalyzed by rhodium complex (Cy3P)2Rh(H)Cl2
Grushin, Vladimir V.; Alper, Howard, Organometallics, 1991, 10(4), 831-3

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Monosodium phosphate ,  Hydrogen peroxide ,  Dipotassium phosphate ,  Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- ,  (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Water
Riferimento
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; Idacavage, Michael J., Organic Reactions (Hoboken, 1985, 33,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide ,  Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- ,  Borane Solvents: Tetrahydrofuran ,  Water
Riferimento
Reductions by metal alkoxyaluminum hydrides
Malek, Jaroslav, Organic Reactions (Hoboken, 1985, 34,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: N-Methylformanilide Solvents: Tetrahydrofuran
Riferimento
Carbenes from alkyl halides and organolithium compounds. V. Formation of alkylcyclopropenes by ring closure of alkenyl substituted carbenoid intermediates
Closs, Gerhard L.; Closs, Liselotte E., Journal of the American Chemical Society, 1963, 85, 99-104

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Triphenylphosphine ,  Dichloronitrosylbis(triphenylphosphine)rhodium ;  6 h, 3 MPa, 100 °C
Riferimento
Organic rhodium catalyst for hydroformylation reaction and its application in alkanal manufacture
, China, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Cholestan-3-one, cyclic 1,2-bis[(diphenylphosphino)methyl]-1,2-ethanediyl acetal… Catalysts: Carbonylhydridotris(triphenylphosphine)rhodium Solvents: Benzene
Riferimento
The hydroformylation reaction
Ojima, Iwao; Tsai, Chung-Ying; Tzamarioudaki, Maria; Bonafoux, Dominique, Organic Reactions (Hoboken, 2000, 56,

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Tempo ,  Sulfuric acid ,  Iron chloride (FeCl3) ,  Sodium bromate Solvents: Dichloromethane ,  Water ;  1 h, rt
Riferimento
Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators
Chu, Chaosen; Wang, Xiaoli; Hu, Yutao; Yan, Xiumei; Wang, Zheng, Yingyong Huaxue, 2015, 32(6), 666-670

Metodo di produzione 16

Condizioni di reazione
Riferimento
Byproducts of the aqueous halogenation of amino derivatives
Abia, Li.; Armesto, X. L.; Canle, L.; Garcia, M. V.; Losada, M.; et al, Bulletin des Societes Chimiques Belges, 1996, 105(6), 349-353

Metodo di produzione 17

Condizioni di reazione
Riferimento
Synthesis methods and reactions. 102. Aldehydes by formylation of Grignard and organolithium reagents with N-formylpiperidine
Olah, George A.; Arvanaghi, Massoud, Angewandte Chemie, 1981, 93(10), 925-6

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: (3-Aminopropyl)triethoxysilane ,  Iron oxide (Fe3O4) ,  Palladium ,  Silica ,  2-Propenoic acid, methyl ester, polymer with 1-ethenyl-1H-imidazole Solvents: Water ;  22 h, 100 °C
Riferimento
Highly dispersible and magnetically recyclable poly(1-vinyl imidazole) brush coated magnetic nanoparticles: an effective support for the immobilization of palladium nanoparticles
Pourjavadi, Ali; Safaie, Niloofar; Hosseini, Seyed Hassan; Bennett, Craig, New Journal of Chemistry, 2016, 40(2), 1729-1736

Metodo di produzione 19

Condizioni di reazione
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ;  36 bar, 300 °C
Riferimento
Processes for conversion of biologically derived mevalonic acid
, United States, , ,

2-Methylbutyraldehyde Raw materials

2-Methylbutyraldehyde Preparation Products

2-Methylbutyraldehyde Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:96-17-3)2-Methylbutyraldehyde
Numero d'ordine:sfd19432
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:96-17-3)
Numero d'ordine:SFD121;SDF120
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:01
Prezzo ($):
Email:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:96-17-3)2-Methylbutyraldehyde
Numero d'ordine:LE18319
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:19
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-17-3)2-Methylbutyraldehyde
sfd19432
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email
Jiangsu Xinsu New Materials Co., Ltd
(CAS:96-17-3)
SFD121;SDF120
Purezza:99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta
Email